5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
Preparation Methods
The synthesis of 5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can be achieved through several routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation . This catalyst-free and eco-friendly method results in good yields and demonstrates a broad substrate scope . The specific preparation procedure depends on the selected reaction route and starting materials .
Chemical Reactions Analysis
5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is soluble in most organic solvents, such as alcohols, ethers, and chlorinated hydrocarbons . Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications. . The compound’s structure, which includes a triazole ring, makes it a candidate for studying various biological activities and interactions with molecular targets.
Mechanism of Action
The mechanism of action of 5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction
Properties
IUPAC Name |
3-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-5-17-13(15-16-14(17)19)11(4)18-12-8-6-7-9(2)10(12)3/h6-8,11H,5H2,1-4H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBONOSKQMPUDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC=CC(=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394933 |
Source
|
Record name | 5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667413-67-4 |
Source
|
Record name | 5-[1-(2,3-Dimethylphenoxy)ethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667413-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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